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molecular formula C9H8N2OS B098346 4-(4-Methoxyphenyl)-1,2,3-thiadiazole CAS No. 18212-22-1

4-(4-Methoxyphenyl)-1,2,3-thiadiazole

Cat. No. B098346
M. Wt: 192.24 g/mol
InChI Key: LQNFBURSZLZVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05098918

Procedure details

The hydrazone (16.0 g, 68 mmol) derived from p-methoxyacetophenone and ethylcarbazate was added to 50 ml of SOCl2 and cooled in an ice bath. The reaction was warmed to room temperature and then heated at 60° C. for 1 hour. The reaction was cooled, and the solvent was removed under vacuum, affording a crude solid. The solid was recrystallized from ether affording 4 (9.95 g, 76%), m.p. 91°-93.5° C.
[Compound]
Name
hydrazone
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[CH3:10])=[CH:5][CH:4]=1.C(OC(=O)[NH:16][NH2:17])C.O=[S:20](Cl)Cl>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:17]=[N:16][S:20][CH:10]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
hydrazone
Quantity
16 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(NN)=O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
affording a crude solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from ether affording 4 (9.95 g, 76%), m.p. 91°-93.5° C.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C=1N=NSC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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